molecular formula C13H26N2O2 B6166555 tert-butyl 3,3-diethylpiperazine-1-carboxylate CAS No. 886766-52-5

tert-butyl 3,3-diethylpiperazine-1-carboxylate

Cat. No.: B6166555
CAS No.: 886766-52-5
M. Wt: 242.4
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Description

tert-Butyl 3,3-diethylpiperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and two ethyl substituents at the 3-position of the piperazine ring. Piperazine derivatives are widely utilized in medicinal chemistry due to their ability to modulate physicochemical properties, such as solubility, lipophilicity, and hydrogen-bonding capacity . The Boc group enhances stability during synthesis and can be selectively removed under acidic conditions, making it a versatile intermediate for drug development.

Properties

CAS No.

886766-52-5

Molecular Formula

C13H26N2O2

Molecular Weight

242.4

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,3-diethylpiperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Piperazine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.
  • Diethylamine is then added to the reaction mixture to introduce the diethyl groups.
  • The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3,3-diethylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: tert-Butyl 3,3-diethylpiperazine-1-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It may be used in the development of new drugs and therapeutic agents.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. It may be used as a precursor in the synthesis of drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility makes it a valuable component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-diethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.

Comparison with Similar Compounds

Table 1: Key Properties of tert-Butyl Piperazine-1-carboxylate Derivatives

Compound Name Substituent(s) at Position 3 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl 3-(biphenyl-4-yl)piperazine-1-carboxylate Biphenyl-4-yl C₂₁H₂₅N₂O₂ 337.44 Bulky aromatic group; potential kinase inhibitor scaffold.
(R)-tert-Butyl 3-isopropylpiperazine-1-carboxylate Isopropyl (chiral) C₁₁H₂₁N₂O₂ 213.30 Branched substituent; used in asymmetric synthesis.
(R)-tert-Butyl 3-ethylpiperazine-1-carboxylate Ethyl (chiral) C₁₁H₂₂N₂O₂ 214.31 Moderate lipophilicity; intermediate for CNS drugs.
tert-Butyl 3-cyclopropylpiperazine-1-carboxylate Cyclopropyl C₁₂H₂₀N₂O₂ 224.30 Ring strain enhances reactivity; explored in agrochemicals.
tert-Butyl 3-(difluoromethyl)piperazine-1-carboxylate Difluoromethyl C₁₀H₁₈F₂N₂O₂ 236.26 Electronegative substituent; improves metabolic stability.
tert-Butyl 3,3-dimethylpiperazine-1-carboxylate Dimethyl C₁₁H₂₀N₂O₂ 212.29 Symmetric substitution; simplifies crystallization.

Structural and Physicochemical Analysis

  • In contrast, smaller groups like ethyl (MW 214.31) or methyl improve aqueous solubility .
  • Chirality : Compounds with chiral centers (e.g., (R)-isopropyl or (R)-ethyl) are critical for enantioselective drug design, as seen in antipsychotics or antimicrobial agents .
  • Electronic Effects : Electronegative groups (e.g., difluoromethyl) alter electron density, influencing interactions with biological targets and metabolic pathways .

Research Findings and Implications

  • Anticancer Potential: Acylsulfonylpiperazine derivatives exhibit anticancer activity, though specific data for 3,3-diethyl variants are unavailable .
  • SAR Trends : Increased steric bulk at position 3 correlates with improved target affinity but reduced solubility, necessitating a balance in lead optimization .
  • Synthetic Flexibility : The Boc group allows sequential functionalization, enabling rapid diversification of piperazine-based libraries .

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